molecular formula C7H6Br2O2S B8426477 3,5-Dibromo-2-(1,3-dioxolan-2-yl)-thiophene

3,5-Dibromo-2-(1,3-dioxolan-2-yl)-thiophene

Cat. No. B8426477
M. Wt: 314.00 g/mol
InChI Key: AOMZDOQPKBVJGP-UHFFFAOYSA-N
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Patent
US05538966

Procedure details

A mixture consisting of the product from Step A (11.0 g, 40.7 mmol), TsOH (0.25 g) and ethylene glycol (5.06 g, 81.5 mmol) in toluene (150 mL) was heated at reflux temperature for 1.5 h, water was removed by a Dean-Stark trap. The reaction mixture was cooled and poured into a saturared aqueous solution of sodium bicarbonate (100 mL). The organic layer was separated, dried (MgSO4), and evaporated to dryness. Purification of this crude material by column chromatography (silica, 6% ethyl acetate/hexane) gave 10.33 g of an oil (81%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[CH:8]=[O:9].[CH2:10](O)[CH2:11][OH:12]>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[CH:8]1[O:12][CH2:11][CH2:10][O:9]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C=O
Step Two
Name
Quantity
5.06 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.25 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
water was removed by a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured into a saturared aqueous solution of sodium bicarbonate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of this crude material by column chromatography (silica, 6% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC(=C1)Br)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 10.33 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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